Ethyl benzo[d]thiazole-5-carboxylate Ethyl benzo[d]thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 103261-70-7
VCID: VC20740195
InChI: InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=C(C=C1)SC=N2
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol

Ethyl benzo[d]thiazole-5-carboxylate

CAS No.: 103261-70-7

VCID: VC20740195

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl benzo[d]thiazole-5-carboxylate - 103261-70-7

Description

Structural Representation

PropertyValue
Molecular Weight207.25 g/mol
InChIKeyZSBYCGYHRQGYNA-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC2=C(C=C1)SC=N2
  • Synthesis of Ethyl Benzo[d]thiazole-5-carboxylate

The synthesis of ethyl benzo[d]thiazole-5-carboxylate typically involves the cyclization of 2-aminothiophenol with diethyl oxalate, leading to the formation of the carboxylate structure. The process can be outlined in the following steps:

  • Starting Materials:

    • 2-Aminothiophenol

    • Diethyl oxalate

  • Reaction Conditions:

    • Heating under reflux in an appropriate solvent.

  • Key Steps:

    • Formation of the benzo[d]thiazole ring through cyclization.

    • Introduction of the ethyl carboxylate group via esterification.

  • Characterization Techniques:

    • Nuclear Magnetic Resonance (NMR)

    • High-Performance Liquid Chromatography (HPLC)

  • Biological Activity and Applications

Research indicates that compounds similar to ethyl benzo[d]thiazole-5-carboxylate can modulate important biological pathways, particularly those related to cell growth and apoptosis, which are critical in cancer biology. The compound has shown promise in various applications, including:

  • Development of anti-tubercular agents.

  • Potential use as a signaling molecule in cellular processes.

Notable Research Findings

Recent studies have highlighted the synthesis and biological evaluation of benzothiazole derivatives, including ethyl benzo[d]thiazole-5-carboxylate, demonstrating their efficacy in inhibiting specific cancer cell lines .

Ethyl benzo[d]thiazole-5-carboxylate is an important compound in synthetic chemistry with significant implications for medicinal chemistry and material science. Its unique structural features and biological activity make it a subject of ongoing research aimed at developing novel therapeutic agents.

CAS No. 103261-70-7
Product Name Ethyl benzo[d]thiazole-5-carboxylate
Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
IUPAC Name ethyl 1,3-benzothiazole-5-carboxylate
Standard InChI InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3
Standard InChIKey ZSBYCGYHRQGYNA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)SC=N2
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)SC=N2
PubChem Compound 10608408
Last Modified Sep 13 2023

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